molecular formula C19H20N2O4S B013065 N-Acetylphenylalanyl-3-thiaphenylalanine CAS No. 108906-59-8

N-Acetylphenylalanyl-3-thiaphenylalanine

Cat. No.: B013065
CAS No.: 108906-59-8
M. Wt: 372.4 g/mol
InChI Key: ZIRMREOJJGMRIJ-WMZOPIPTSA-N
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Description

N-Acetylphenylalanyl-3-thiaphenylalanine is a synthetic compound with the molecular formula C19H20N2O4S and a molecular weight of 372.4 g/mol This compound is characterized by the presence of an acetyl group attached to the amino acid phenylalanine, which is further linked to a thiophenylalanine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetylphenylalanyl-3-thiaphenylalanine typically involves the following steps:

    Protection of Amino Groups: The amino groups of phenylalanine and thiophenylalanine are protected using suitable protecting groups such as Boc (tert-butoxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl).

    Coupling Reaction: The protected amino acids are coupled using a coupling reagent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base such as DIPEA (N,N-diisopropylethylamine).

    Deprotection: The protecting groups are removed under acidic or basic conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, purification steps, and quality control measures to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-Acetylphenylalanyl-3-thiaphenylalanine undergoes various chemical reactions, including:

    Oxidation: The thiol group in the thiophenylalanine moiety can be oxidized to form disulfides.

    Reduction: The disulfide bonds can be reduced back to thiols using reducing agents like DTT (dithiothreitol) or TCEP (tris(2-carboxyethyl)phosphine).

    Substitution: The acetyl group can be substituted with other acyl groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) can be used as oxidizing agents.

    Reduction: DTT or TCEP are commonly used reducing agents.

    Substitution: Acyl chlorides or anhydrides in the presence of a base can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of disulfides.

    Reduction: Regeneration of thiols.

    Substitution: Formation of new acyl derivatives.

Scientific Research Applications

N-Acetylphenylalanyl-3-thiaphenylalanine has several applications in scientific research:

    Biochemistry: It is used as a substrate for studying enzyme kinetics, particularly for enzymes like carboxypeptidase A.

    Chemistry: Used in the synthesis of peptides and as a building block for more complex molecules.

    Industry: Employed in the production of specialized chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-Acetylphenylalanyl-3-thiaphenylalanine involves its interaction with specific enzymes and proteins. For example, as a substrate for carboxypeptidase A, it undergoes hydrolysis, releasing thiophenol, which can be detected using calorimetric assays . The compound’s acetyl and thiophenylalanine moieties play crucial roles in its binding and reactivity with target enzymes.

Comparison with Similar Compounds

Similar Compounds

    N-Acetylphenylalanine: Lacks the thiophenylalanine moiety.

    N-Acetylthiophenylalanine: Lacks the phenylalanine moiety.

    Phenylalanyl-3-thiaphenylalanine: Lacks the acetyl group.

Uniqueness

N-Acetylphenylalanyl-3-thiaphenylalanine is unique due to the presence of both acetyl and thiophenylalanine groups, which confer specific chemical properties and reactivity. This combination makes it a valuable tool in biochemical research and industrial applications.

Properties

IUPAC Name

(2S)-2-[[(2S)-2-acetamido-3-phenylpropanoyl]amino]-2-phenylsulfanylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4S/c1-13(22)20-16(12-14-8-4-2-5-9-14)17(23)21-18(19(24)25)26-15-10-6-3-7-11-15/h2-11,16,18H,12H2,1H3,(H,20,22)(H,21,23)(H,24,25)/t16-,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIRMREOJJGMRIJ-WMZOPIPTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(=O)O)SC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@H](C(=O)O)SC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00148774
Record name N-Acetylphenylalanyl-3-thiaphenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00148774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108906-59-8
Record name N-Acetylphenylalanyl-3-thiaphenylalanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108906598
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Acetylphenylalanyl-3-thiaphenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00148774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Acetyl-L-phenylalanyl-L-3-thiaphenylalanine
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